molecular formula C15H15FN2O3 B2697906 5-((4-fluorobenzyl)oxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1040659-23-1

5-((4-fluorobenzyl)oxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2697906
CAS No.: 1040659-23-1
M. Wt: 290.294
InChI Key: RRWFXHMJGQUZCM-UHFFFAOYSA-N
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Description

5-((4-fluorobenzyl)oxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a fluorobenzyl group, a dimethyl group, and a carboxamide group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-fluorobenzyl)oxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.

    Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with the hydroxyl group of the dihydropyridine intermediate.

    Formation of the carboxamide group: This can be achieved through the reaction of the intermediate with a suitable amine or ammonia under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((4-fluorobenzyl)oxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of the corresponding pyridine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-((4-fluorobenzyl)oxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-((4-fluorobenzyl)oxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine with similar calcium channel blocking activity.

Uniqueness

5-((4-fluorobenzyl)oxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide is unique due to the presence of the fluorobenzyl group, which can impart different physicochemical properties and biological activities compared to other dihydropyridines. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-N,1-dimethyl-4-oxopyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c1-17-15(20)12-7-13(19)14(8-18(12)2)21-9-10-3-5-11(16)6-4-10/h3-8H,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWFXHMJGQUZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=O)C(=CN1C)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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